molecular formula C14H20N2O B5709991 3-cyclohexyl-N-(pyridin-4-yl)propanamide

3-cyclohexyl-N-(pyridin-4-yl)propanamide

Cat. No.: B5709991
M. Wt: 232.32 g/mol
InChI Key: VFTMEJBWSAQQCI-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(pyridin-4-yl)propanamide is an organic compound that belongs to the class of amides It consists of a cyclohexyl group attached to a propanamide backbone, with a pyridin-4-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(pyridin-4-yl)propanamide typically involves the reaction of cyclohexylamine with 4-pyridinecarboxylic acid, followed by the formation of the amide bond through a coupling reaction. Common reagents used in this process include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by employing continuous flow reactors and automated systems. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-cyclohexyl-N-(pyridin-4-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide structure but with a pyridin-2-yl substituent instead of pyridin-4-yl.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but with additional bromine and imidazo groups.

Uniqueness

3-cyclohexyl-N-(pyridin-4-yl)propanamide is unique due to its specific combination of a cyclohexyl group and a pyridin-4-yl substituent on the amide nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-cyclohexyl-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTMEJBWSAQQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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